molecular formula C16H15N7O2 B2949932 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034384-80-8

1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide

货号: B2949932
CAS 编号: 2034384-80-8
分子量: 337.343
InChI 键: PUVPNXVCSNFZTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C16H15N7O2 and its molecular weight is 337.343. The purity is usually 95%.
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属性

IUPAC Name

1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2/c1-22-9-10(7-18-22)15-19-13(25-21-15)8-17-16(24)14-11-5-3-4-6-12(11)23(2)20-14/h3-7,9H,8H2,1-2H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVPNXVCSNFZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

C13H14N6O2\text{C}_{13}\text{H}_{14}\text{N}_{6}\text{O}_{2}

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes involved in pain modulation and cancer pathways.

Pharmacological Properties

  • TRPV1 Antagonism : Research has shown that related compounds with similar structural motifs exhibit potent antagonism at the transient receptor potential vanilloid 1 (TRPV1) receptor. These compounds can modulate pain responses without inducing hyperthermia in vivo, suggesting a favorable therapeutic profile for pain management .
  • mGlu Receptor Modulation : Recent studies have identified derivatives of oxadiazole as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). This modulation may have implications for treating anxiety and psychotic disorders . The compound's structure suggests it may share similar properties due to the presence of the oxadiazole moiety.
  • Antitumor Activity : Indazole derivatives have been explored for their anticancer properties, particularly through their ability to inhibit AMPK pathways. Compounds with indazole scaffolds have shown promise in preclinical models for various cancers .

Structure-Activity Relationship (SAR)

The SAR studies highlight the significance of specific functional groups in enhancing biological activity:

  • Indazole Core : The indazole structure is crucial for receptor binding and activity.
  • Pyrazole Substituent : The presence of a 1-methyl-1H-pyrazol-4-yl group has been linked to increased potency against TRPV1 receptors.
  • Oxadiazole Linkage : The oxadiazole ring contributes to the modulation of receptor activity and enhances pharmacokinetic properties.

Case Studies

Several case studies illustrate the compound's potential:

Case Study 1: TRPV1 Antagonism

A study involving a series of indazole derivatives demonstrated that compounds similar to this compound exhibited Ki values in the nanomolar range against TRPV1. In vivo tests confirmed their effectiveness in reducing capsaicin-induced hypothermia without causing hyperthermia .

Case Study 2: mGlu Receptor Modulation

Another investigation into mGlu4 receptor modulators revealed that certain oxadiazole derivatives significantly potentiated glutamate-induced signaling. These findings suggest that the compound may serve as a therapeutic agent for anxiety and depression through allosteric modulation of mGlu receptors .

常见问题

Basic Research Question

  • ¹H NMR : The indazole C3-proton resonates as a singlet at δ 8.1–8.3 ppm, while the pyrazole C4-methyl group appears as a sharp singlet at δ 3.8–4.0 ppm .
  • HSQC/HMBC : Correlations between the oxadiazole C5-methyl (δ 3.6 ppm) and adjacent carbons confirm connectivity. For regiochemical ambiguity (e.g., N-methyl vs. O-methyl), ¹³C DEPT-135 distinguishes CH₃ groups .
  • IR : A strong carbonyl stretch at ~1680 cm⁻¹ (amide C=O) and absence of –NH stretches (indicative of N-methylation) validate the structure .

How can molecular docking studies be designed to evaluate this compound’s binding affinity for kinase targets, and what pitfalls should be avoided?

Advanced Research Question

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) due to the compound’s heterocyclic ATP-mimetic scaffold .
  • Docking Protocol :
    • Preparation : Use AutoDock Vina with AMBER force fields. Protonate the compound at pH 7.4 and assign Gasteiger charges.
    • Grid Box : Center on the kinase hinge region (residues Met793/Glu804 in EGFR) with 20 ų dimensions .
  • Validation : Compare docking poses with co-crystallized inhibitors (e.g., erlotinib). Pitfalls include ignoring solvent effects (add explicit water molecules) and neglecting protein flexibility (run MD simulations pre-docking) .

What strategies are effective for resolving contradictions in biological activity data across different assay platforms?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., cell-free vs. cell-based assays) often arise from:

  • Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity .
  • Metabolic Stability : Perform LC-MS/MS to quantify parent compound vs. metabolites in cell lysates .
  • Assay Interference : Test for false positives via counterscreens (e.g., fluorescence quenching in FRET assays) .

How can impurities in the final compound be characterized and quantified to meet regulatory standards for preclinical studies?

Basic Research Question

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate impurities. Major byproducts (e.g., des-methyl analogs) elute 1–2 min earlier than the parent compound .
  • Quantification : Calibrate against synthetic impurity standards. Limit reporting thresholds to ≥0.1% .
  • Structural Elucidation : Employ HRMS and 2D NMR (e.g., COSY, NOESY) for unknown peaks. For example, a mass shift of +16 Da suggests oxidation at the pyrazole methyl group .

What computational methods are suitable for predicting the compound’s metabolic pathways and potential toxicity?

Advanced Research Question

  • In Silico Tools :
    • ADMET Predictor : Estimates CYP450 metabolism (e.g., CYP3A4-mediated N-demethylation) .
    • DEREK Nexus : Flags structural alerts (e.g., oxadiazole ring for mutagenicity via bioactivation) .
  • Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH). For high-risk metabolites (e.g., epoxides), synthesize and test toxicity .

How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?

Basic Research Question

  • pH Stability : Perform stress testing in buffers (pH 1–9) at 37°C. The oxadiazole ring hydrolyzes rapidly at pH <3, requiring enteric coating for oral administration .
  • Thermal Stability : Store lyophilized powder at –20°C; DMSO stock solutions degrade by 5%/month at 4°C (monitor via HPLC) .

What crystallographic challenges arise when analyzing polymorphs of this compound, and how can they be addressed?

Advanced Research Question

  • Polymorph Screening : Use solvent-drop grinding (ethanol, acetonitrile, DCM) to isolate forms.
  • Data Collection : For poorly diffracting crystals (<8° 2θ), apply microfocus synchrotron radiation (e.g., Diamond Light Source).
  • Refinement : Treat disordered solvent molecules with SQUEEZE in PLATON . For pseudo-symmetry, apply TWINABS scaling .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

Advanced Research Question

  • Modification Sites :
    • Indazole C3 : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance metabolic stability .
    • Oxadiazole Linker : Replace methyl with cyclopropyl to reduce CYP inhibition .
  • In Vivo Testing : Measure oral bioavailability in rodents (target: >30%) and adjust logP (<3) via substituent tuning .

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